Collinomycin is biosynthesized by a type II polyketide synthase (PKS) that assembles a single C26 carbon chain, which subsequently undergoes cyclization and extensive tailoring to form the mature molecule [1]. Its structure is characterized by an angular, hexacyclic framework that connects a highly oxygenated naphthazarin motif to an isocoumarin unit via an unusual bisbenzannulated [5,6]-spiroketal system [1]. This spiroketal core disrupts the planarity of the molecule and is crucial for its biological function.
The significant structural diversity within the rubromycin family, including this compound, arises from enzymatic redox modifications at specific positions on the core scaffold, such as C-3, C-3', and C-4 [1].
Figure: The biosynthetic pathway of this compound, highlighting the key role of tailoring oxidases in creating structural diversity.
Compounds in the rubromycin family, including this compound, exhibit a range of potent bioactivities, making them subjects of interest for drug discovery.
| Activity Type | Reported Effects and Applications |
|---|---|
| Antimicrobial | Active against Gram-positive bacteria; shows activity against vancomycin-resistant enterococci [1] [2]. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines [1]. |
| Enzyme Inhibition | Known to inhibit certain enzymes, such as reverse transcriptase and telomerase [1]. |
This compound (also referred to as α-rubromycin) and the closely related β-rubromycin have been used as chemical tools to study biological processes. One study used β-rubromycin in a chemical genetic approach to investigate morphological development in the plant pathogen Phytophthora infestans [3]. The experimental workflow is summarized below:
Figure: Experimental workflow of a chemical genetics study using β-rubromycin to probe a RIO kinase-like protein's role in oomycete development [3].
This study found that β-rubromycin specifically inhibited cyst germination with an IC₅₀ of 19.8 μg/L, and it did not affect earlier life stages like zoospore release or cyst formation [3]. This selective inhibition helped reveal that a RIO kinase-like gene is involved in this developmental stage.
While the search results do not contain a full, step-by-step protocol for this compound research, they highlight key methodological considerations based on the practices used for rubromycin-type compounds.
Collinomycin is a complex polyketide antibiotic first identified in the early 1950s. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Producing Organism | Streptomyces collinus [1] [2] |
| First Reported | 1953 by Brockmann and Renneberg [1] [2] |
| Molecular Formula | C₂₇H₂₀O₁₂ [1] |
| Molecular Weight | 536.4 g/mol [1] |
| Structural Family | Rubromycin family; characterized by a bisbenzannulated [5,6]-spiroketal system [3] [4] |
| CAS Number | 27267-69-2 [1] |
A well-studied producer strain is Streptomyces collinus Tü 365, isolated from soil in Guinea in 1972 [1]. Genomic studies show this strain has enormous biosynthetic potential, with approximately 14% of its genome dedicated to secondary metabolite biosynthesis [1].
This compound, also known as α-rubromycin, is part of the rubromycin family of aromatic polyketides [3] [1]. These compounds are derived from a single C₂₆ polyketide chain and are characterized by an unusual bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin moiety to an isocoumarin unit [3].
The biosynthetic gene cluster (BGC) for this compound is housed in the genome of Streptomyces collinus [5]. The cluster spans 32,634 nucleotides and contains multiple genes, including those encoding polyketide synthase (PKS) components and tailoring enzymes [5]. The following diagram outlines the key genes within this cluster.
The this compound BGC includes PKS genes and tailoring enzymes. Gene order is representative; not all genes are shown. Type II polyketide synthase (PKS) systems typically involve iterative use of ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) components to assemble the polyketide backbone [5] [1]. This is followed by reactions catalyzed by cyclases, oxygenases, and methyltransferases to form the final complex structure [1].
This compound can be obtained through fermentation of the native Streptomyces collinus strain or via heterologous expression. Key parameters for fermentation optimization are summarized below.
| Parameter | Optimal Conditions / Factors | Impact on Yield |
|---|---|---|
| Temperature | 28-30°C [1] | Critical for growth & polyketide biosynthesis; extremes are inhibitory [1] |
| pH | 6.0 - 7.0 [1] | Initial pH significantly influences growth & secondary metabolism [1] |
| Carbon Sources | Glucose, soluble starch, glycerol [6] [1] | Effective substrates for growth & antibiotic production [1] |
| Nitrogen Sources | Peptone, yeast extract [6] [1] | Organic nitrogen sources significantly influence production [1] |
| Aeration | Adequate oxygen supply [1] | Essential for polyketide biosynthesis; excessive aeration can cause oxidative stress [1] |
| Fermentation Duration | 5-10 days [6] [1] | Secondary metabolite production typically occurs during stationary phase [1] |
| Trace Elements | Calcium carbonate, magnesium sulfate [1] | Inclusion of specific minerals & cofactors can enhance biosynthetic pathway activity [1] |
Optimization Strategies:
This compound exhibits significant antimicrobial activity. Its spiroketal core is a key pharmacophore responsible for its biological effects [3] [1].
| Activity | Reported Effects and Potency |
|---|---|
| Antimicrobial | Active against various pathogenic microorganisms [1]. A related compound, β-rubromycin, inhibited cyst germination in the oomycete Phytophthora infestans with an IC₅₀ of 19.8 μg/L [4]. |
| Enzyme Inhibition | Rubromycins are known for their enzyme inhibition activity, which is often linked to the naphthazarin moiety that can interact with enzyme active sites [3]. |
Research on the rubromycin family suggests potential for anticancer and enzyme inhibition activity, though specific data for this compound in these areas requires further investigation [3].
A major challenge in natural product discovery is that many BGCs remain "silent" under standard lab conditions. Co-culture is an effective strategy to activate these clusters.
Experimental workflow for activating secondary metabolism in Streptomyces via co-culture with mycolic acid-containing bacteria (MACB). Adapted from [6].
Key Findings from Co-culture Studies:
This compound and the rubromycin family remain of significant interest due to their complex structures and potent bioactivities.
Research on yeasts isolated from the Brazilian rainforest provides a key example of how biodiversity screening can identify toxin-producing microorganisms with activity against medically relevant strains.
The following table summarizes the prevalence of killer activity found in this study [1]:
| Microbial Group | Strains Tested | Percentage with Killer Activity |
|---|---|---|
| Ascomycetes | 438 cultures | 26% |
| Basidiomycetes | 438 cultures | 56% |
| Yeast-like cultures | 438 cultures | 42% |
Promising toxin producers identified in this study included Pseudozyma antarctica, Trichosporon asteroides, and Geotrichum klebahnii, which showed the broadest activity spectra [1]. The killer phenotypes in several key species were stable and not cured by plasmid elimination, suggesting the genetic determinants are chromosomally integrated [1].
Achieving high cell densities is often mandatory for intensifying the biosynthesis rate of a target product. The following is a detailed methodology for a fed-batch cultivation of Kluyveromyces marxianus, optimized for the production of metabolites like the fragrance 2-phenylethanol (2-PE) [2].
1. Growth Medium Optimization:
2. Fed-Batch Process Control:
3. Metabolite Biosynthesis Induction:
The workflow for the high-density cultivation and metabolite production experiment can be visualized as a directed graph. The following DOT script models this process.
Experimental workflow for high-density yeast cultivation and metabolite production.
Given the lack of direct data on Collinomyces, the following strategies from the literature may be useful for your research:
The table below summarizes the basic identifying information available for this compound.
| Property | Description |
|---|---|
| Producer Organism | Streptomyces collinus [1] |
| Antibiotic Class | Not specified in available data |
| Color | Yellow [2] |
| Initial Discovery | 1953 [2] |
A 2001 study on a genetically engineered strain of Streptomyces collinus resulted in the production of a new antibiotic named collinone, which is an angular polyketide with a benz[a]naphthacene ring system [3]. It is crucial to note that collinone and this compound are distinct compounds, though they originate from the same bacterial species [3] [1].
While direct data on this compound is scarce, current research on discovering and characterizing novel antibiotics from Streptomyces can provide a framework for the methodologies that would be applied today. The following workflow generalizes the modern approach to investigating bacterial secondary metabolites, which would be relevant for any renewed study of this compound.
Modern antibiotic discovery workflow from Streptomyces
Key aspects of this modern research paradigm include:
Collinomycin was first reported in 1953 as a yellow antibiotic produced by actinomycetes [1]. Subsequent research has redefined it as part of the rubromycin family.
The diagram below illustrates the logical relationship between this compound and the rubromycin family, which is crucial for understanding subsequent research and data.
Relationship between this compound and the Rubromycin Family
Since this compound data is sparse, the activities of its well-characterized analogues, particularly β-rubromycin, provide the most relevant insights. The following table summarizes the key bioactivities documented in recent literature.
| Compound | Documented Bioactivity | Experimental Organism/Cell Line | Key Findings/Mechanism |
|---|---|---|---|
| β-Rubromycin | Inhibits cyst germination [3] | Phytophthora infestans, Pythium aphanidermatum (oomycetes) [3] | IC₅₀ = 19.8 μg/L; blocks life-stage transition in plant pathogens [3]. |
| Antibacterial activity [4] | Gram-positive bacteria [4] | Exhibited "strong antibacterial activities" [4]. | |
| Modulates kinase signaling [3] | Phytophthora infestans [3] | Upregulated a RIO kinase-like gene (PITG_04584) by 60-fold [3]. | |
| Anthracimycin (Isolated alongside β-rubromycin) [4] | Antibacterial activity [4] | Gram-positive bacteria [4] | MIC values ranged from 0.125 to 16 μg/mL [4]. |
Given the "silent" nature of many biosynthetic gene clusters (BGCs) in Streptomyces, activating them is key to discovering and producing novel metabolites.
Microbial co-culture mimics natural ecological interactions and can activate silent BGCs. The following workflow outlines a standardized method for co-culture and metabolite analysis.
Workflow for Metabolite Activation via Co-culture
Leveraging genomic data and varying culture conditions is a powerful strategy.
The production of collinomycin in Streptomyces collinus is directed by a specific biosynthetic gene cluster (BGC). The MIBiG repository accession for this cluster is BGC0000266 [1]. This cluster contains numerous genes encoding for polyketide synthases, cyclases, oxidoreductases, and tailoring enzymes that work together to construct the complex this compound molecule [1].
Key genes within this cluster include rubA, rubB, and rubC (ketosynthase subunits and an acyl carrier protein), as well as various other rub genes believed to be involved in tailoring the core polyketide chain [1].
The standard protocol for isolating rubromycin-type compounds like this compound involves fermentation, extraction, and purification [2] [3].
General workflow for the isolation and identification of this compound from a microbial culture [2] [3].
An alternative approach to discovering producers of this compound or similar compounds is through genome mining, which is particularly useful for identifying novel or silent BGCs.
Workflow for identifying this compound production potential in actinomycetes via genome mining [1] [4] [5].
Rubromycins, including this compound, exhibit a range of notable biological activities, making them interesting for drug discovery [6].
| Activity Type | Experimental Model/Assay | Key Finding/Result |
|---|---|---|
| Antimicrobial | Screening against Gram-positive bacteria and oomycete pathogens [4] [3] | β-Rubromycin (a derivative) showed strong activity against Gram-positive bacteria (MIC values as low as 0.125 μg/mL) and inhibited cyst germination in Phytophthora infestans (IC₅₀ = 19.8 μg/L) [4] [3]. |
| Anticancer | Cytotoxicity assays [6] | α- and β-Rubromycin are noted for their anticancer properties [6]. |
| Enzyme Inhibition | Target-based biochemical assays [6] | The rubromycin family is known to inhibit specific enzymes, which is a major area of interest for their biological activity [6]. |
Collinomycin is part of the rubromycin family of aromatic polyketides [1] [2]. These compounds are derived from a single C26 polyketide chain and are characterized by an unusual bisbenzannulated [5,6]-spiroketal system [1].
The structural diversity within this family arises from tailoring steps, particularly enzymatic redox reactions, that modify the oxidation states of the core structure [1]. This compound has been referred to as α-rubromycin in later literature [3] [1]. The diagram below outlines the relationship within the rubromycin family.
While direct data on this compound is sparse, its structural analogs, particularly β-rubromycin and γ-rubromycin, have been more extensively studied and show significant bioactivity [3] [1] [4]. The following table compares the activities of key rubromycins.
| Compound | Reported Bioactivities | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| β-Rubromycin | Antimicrobial, Anticancer, Enzyme Inhibition [1] | C₂₇H₂₀O₁₂ [1] | 536.4450 [1] |
| γ-Rubromycin | Antimicrobial, Anticancer, Enzyme Inhibition [1] | C₂₆H₁₈O₁₂ [1] | 522.4180 [1] |
| Heliquinomycin | Antimicrobial, Anticancer, Enzyme Inhibition [1] | C₃₃H₃₀O₁₇ [1] | 698.5860 [1] |
One study identified β-rubromycin as a potent, stage-specific inhibitor of cyst germination in the oomycete plant pathogen Phytophthora infestans (IC₅₀ = 19.8 μg/L), with further genetic analysis suggesting it acts by stimulating the expression of a RIO kinase-like gene involved in development [3].
Research on complex natural products like this compound involves specific methodologies. Genetic engineering of the biosynthetic pathway in Streptomyces has been used to produce novel analogues such as collinone, which also shows antibacterial activity [2].
For researchers, key steps in the isolation and identification process from actinomycetes are shown below.
The table below summarizes the core technical data available for collinomycin, a compound belonging to the rubromycin family of aromatic polyketides.
| Property | Description |
|---|---|
| IUPAC Name | methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate [1] |
| Molecular Formula | C₂₇H₂₀O₁₂ [1] |
| Molecular Weight | 536.4 g/mol [1] |
| CAS Registry No. | 27267-69-2 [1] |
| Chemical Family | Pentangular polyphenol; Aromatic polyketide of the rubromycin group [2] |
| Producing Organism | Streptomyces collinus (e.g., strain Tü 365) [1] |
| Key Structural Feature | A unique bisbenzannulated [5,6]-spiroketal system connecting a naphthazarin motif to an isocoumarin unit [2] |
| Reported Bioactivities | Antimicrobial, anticancer, and enzyme inhibition activities [2] [1] |
The production of this compound involves both natural extraction and targeted fermentation.
This compound is noted for its diverse biological activities, which are shared across the rubromycin family.
While researching this compound, a highly relevant and recent discovery was identified. Scientists have found a powerful new antibiotic, pre-methylenomycin C lactone, which was "hiding in plain sight" as a biosynthetic intermediate in the pathway that produces the known antibiotic methylenomycin A in Streptomyces coelicolor [4] [5] [6].
The following diagram illustrates the key relationship in this discovery:
Relationship between the bacterium, the potent intermediate, and the final antibiotic product.
This discovery is significant because [4] [5] [6]:
Given that this compound itself is part of a well-studied family, the most cutting-edge research may lie in related areas. To deepen your investigation, I suggest you:
This compound is an angular polyketide antibiotic belonging to the rubromycin family [1] [2]. Understanding its relationship to other rubromycins is key, as synthesis methods for these related compounds may offer valuable insights.
The table below summarizes key characteristics of this compound and its relatives:
| Compound Name | Structural Features | Producing Organism | Reported Bioactivities |
|---|---|---|---|
| This compound (α-Rubromycin) | Angular hexacyclic benz[a]naphthacene quinone [2] | Streptomyces collinus [3] | Antibacterial activity [3] |
| β-Rubromycin | 5,6-bisbenzannulated spiroketal; three methoxy groups [1] | Streptomyces species [1] [4] | Inhibits oomycete cyst germination; antibacterial against Gram-positive bacteria [1] [4] |
| γ-Rubromycin | Molecular weight: 522.4 [1] | - | Inhibits oomycete cyst germination (less potent than β-rubromycin) [1] |
While a full chemical synthesis protocol is not available, one study reported production of collinone, a related "recombinant angular polyketide antibiotic," through genetic engineering [2]. This approach provides a potential alternative to traditional synthesis.
Large chromosomal DNA fragments containing parts of the putative rubromycin polyketide synthase gene cluster were cloned and functionally expressed in an engineered Streptomyces coelicolor CH999 host [2]. This process led to the production of collinone and other novel metabolites not detected in the original S. collinus culture extracts [2].
Given the lack of a detailed synthesis protocol in the searched literature, here are alternative approaches to find the information you need:
Collinomycin, first described in 1953, represents an early discovered member of the rubromycin family of aromatic polyketides produced by actinomycetes [1]. Originally isolated from Streptomyces collinus, this compound was characterized as a yellow antibiotic with potential biological activities [1] [2]. Modern research has revealed that this compound was subsequently renamed α-rubromycin as part of a broader family of structurally related compounds that include β-rubromycin, γ-rubromycin, and other derivatives [3]. The rubromycin family is characterized by an unusual bisbenzannulated [5,6]-spiroketal system derived from a single C26 polyketide chain, connecting a highly oxygenated naphthazarin motif to an isocoumarin unit [4]. This complex architecture not only makes these compounds chemically intriguing but also responsible for their diverse biological activities.
The structural complexity of rubromycins has drawn considerable attention from chemists and biologists alike, particularly due to their promising pharmacological activities and biosynthetically elusive pathways [4]. The rubromycin family has demonstrated a range of biological properties including antimicrobial, anticancer, and enzyme inhibition activities, making them valuable lead compounds for drug development [4]. Recent advances in genomic mining and analytical techniques have revitalized interest in these natural products, revealing new potential applications and mechanisms of action that underscore their continued relevance in modern drug discovery efforts.
Table 1: Comparative Overview of Key Rubromycin Family Compounds
| Compound | Molecular Weight (Da) | Producing Organism | Key Structural Features | First Reported |
|---|---|---|---|---|
| This compound (α-rubromycin) | 536.1 | Streptomyces collinus | 5,6-bisbenzannulated spiroketal system | 1953 [1] |
| β-rubromycin | 536.4 | Streptomyces sp. | 5,6-bisbenzannulated spiroketal with three methoxy groups | 2020 [3] |
| γ-rubromycin | 522.4 | Streptomyces sp. | Variant oxidation states at multiple positions | 2014 [3] |
| Collinone | N/A | Engineered Streptomyces | Angular hexacyclic compound with anthracenetetrone moiety | 2001 [5] |
Recent studies have demonstrated that β-rubromycin exhibits significant antibacterial activity against Gram-positive bacteria. In particular, research on the novel marine strain Streptomyces sediminicola SCSIO 75703T isolated from marine sediments in the Pearl River Estuary revealed that β-rubromycin showed strong antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.125 to 16 μg/mL against various Gram-positive pathogens [6] [7]. This potent activity positions β-rubromycin and its related compounds including this compound as promising candidates for addressing the growing concern of antibiotic-resistant Gram-positive infections.
The antimicrobial spectrum of rubromycins appears to be particularly notable against difficult-to-treat pathogens. β-rubromycin has demonstrated efficacy against vancomycin-resistant enterococci, highlighting its potential in addressing multidrug-resistant bacterial infections [5]. Additionally, related angular polyketides like collinone, which shares biosynthetic pathways with rubromycins, have shown specific antibacterial activity against these resistant pathogens, though they did not exhibit significant antifungal or antiviral activities [5]. This selective antimicrobial profile suggests that this compound and its derivatives may have specialized molecular targets in Gram-positive bacteria, which could be exploited for targeted antimicrobial therapy.
Beyond their antibacterial properties, rubromycins have demonstrated specific inhibitory effects against oomycete pathogens. In a 2020 study, β-rubromycin was found to inhibit cyst germination in Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, with an impressive IC50 value of 19.8 μg/L [3]. Importantly, the compound exhibited a specific developmental effect by blocking cyst germination without inhibiting other life stages such as sporangium formation, zoospore release, cyst formation, or appressorium formation [3]. This stage-specific activity suggests that β-rubromycin may target molecular pathways uniquely involved in developmental transitions of oomycetes.
Further research revealed that β-rubromycin also inhibits the germination of cysts and oospores in Pythium aphanidermatum, another economically important oomycete pathogen with a broad host range [3]. This broader activity against multiple oomycete species indicates that the mechanism of action of rubromycins may target conserved pathways in these destructive plant pathogens. The ability to specifically block infection-related development without affecting overall microbial growth presents a valuable approach for crop protection, potentially reducing the environmental impact of agricultural disease management.
Table 2: Quantitative Bioactivity Data for Rubromycin Compounds
| Biological Activity | Test System | Potency | Reference |
|---|---|---|---|
| Anti-oomycete | Phytophthora infestans cyst germination | IC50 = 19.8 μg/L | [3] |
| Antibacterial (Gram-positive) | Various Gram-positive bacteria | MIC = 0.125-16 μg/mL | [6] [7] |
| Antibacterial | Vancomycin-resistant enterococci | Significant activity | [5] |
| Enzyme inhibition | Telomerase | Potent inhibition | [4] |
The isolation of this compound (β-rubromycin) from producing strains follows a systematic extraction and purification protocol that has been optimized for maximum yield and purity. For laboratory-scale production, Streptomyces sp. no. 750 (closely related to Streptomyces massasporeus strain NBRC 12796) is cultivated in a specially formulated culture medium E containing Pridham-Gottlieb trace elements, which has been shown to enhance the production of the target compound [3]. The culture is typically grown in liquid medium at 30°C for 5 days with continuous shaking to ensure adequate aeration and metabolic activity. The critical extraction step involves incubating the culture broth with an equal volume of acetone (50% final concentration) at 4°C overnight, followed by centrifugation to obtain cell-free extracts containing the active compounds [3].
For larger scale purification, the process begins with 76.4 liters of culture supernatant, which is extracted with ethyl acetate followed by evaporation to obtain a crude extract of approximately 10.76 grams [3]. This crude material undergoes sequential chromatography using Wakogel C-200 and Inertsil ODS-3 columns to isolate the active fraction. The target compound elutes as a single peak with a retention time of 15.380 minutes, yielding approximately 2.9 mg of red powder identified as β-rubromycin [3]. For identification and verification purposes, the purified compound is characterized by ESI-MS, 1H-NMR, and 13C-NMR spectroscopy, with key spectroscopic signatures including a molecular ion [M + H]+ at m/z 537 and specific 13C-NMR signals at δ: 40.134 (C-3′), 29.605 (C-3), 22.162 (C-4) [3].
The anti-oomycete activity of this compound derivatives is evaluated using a standardized cyst germination assay with Phytophthora infestans as the test organism. The protocol begins with the preparation of 1 × 10^3 sporangia in 40 μL of water, to which various concentrations of the test compound are added [3]. The samples are then incubated at 10°C for 18 hours to induce zoospore release and subsequent cyst formation. The inhibition of cyst germination is quantitatively assessed using microscopic examination, with the IC50 value determined through dose-response curves generated from serial dilutions of the test compound [3]. This specific assay conditions take advantage of the temperature-dependent developmental biology of Phytophthora infestans, where cool water temperatures below 12°C promote zoospore release and cyst formation.
For evaluation of antibacterial activity against Gram-positive bacteria, the broth microdilution method is employed to determine minimum inhibitory concentrations (MICs) [6] [7]. Bacterial strains are cultured to the mid-logarithmic growth phase and adjusted to a standardized inoculum density of approximately 5 × 10^5 CFU/mL in appropriate medium. Serial two-fold dilutions of the test compound are prepared in 96-well microtiter plates, followed by the addition of the bacterial inoculum. The plates are incubated at 37°C for 16-20 hours, after which the MIC is determined as the lowest concentration that completely inhibits visible growth [6] [7]. For quality control, reference antibiotics such as vancomycin for Gram-positive bacteria are included in each assay to ensure the reliability and reproducibility of the results.
Diagram 1: Experimental Workflow for this compound Research
A significant breakthrough in understanding the mechanism of action of β-rubromycin came from a chemical genetic approach that revealed its effect on the expression of a RIO kinase-like gene (PITG_04584) in Phytophthora infestans [3]. This specific RIO kinase was found to be upregulated by 60-fold following β-rubromycin treatment, suggesting a direct involvement in the compound's inhibitory activity [3]. Genetic silencing experiments further demonstrated that PITG_04584, which lacks close non-oomycete relatives, plays critical roles in multiple developmental processes including zoosporogenesis, cyst germination, and appressorium formation in Phytophthora infestans [3]. This discovery indicates that β-rubromycin may exert its stage-specific inhibitory effects by modulating the expression or activity of this key developmental regulator.
The RIO kinase family represents a group of atypical protein kinases involved in various cellular processes including cell cycle progression, ribosomal RNA processing, and developmental regulation [3]. The absence of close homologs in non-oomycete organisms suggests that PITG_04584 may represent a promising target for specific anti-oomycete agents with minimal off-target effects on host plants or beneficial microorganisms. The finding that β-rubromycin stimulates rather than inhibits this kinase indicates a complex mechanism potentially involving disruption of regulatory feedback loops or induction of maladaptive stress responses that ultimately block developmental transitions essential for plant infection.
The biosynthetic pathway of rubromycins has attracted significant interest due to their structurally complex polycyclic architecture. These compounds are derived from a single C26 polyketide chain that undergoes extensive modifications including cyclization, oxidation, and rearrangement to form the characteristic bisbenzannulated [5,6]-spiroketal system [4] [5]. Genetic analysis of the rubromycin biosynthetic gene cluster from Streptomyces collinus has revealed the involvement of a type II polyketide synthase (PKS) system that assembles the core polyketide backbone, which is subsequently modified by various tailoring enzymes including oxygenases, methyltransferases, and glycosyltransferases [5].
Advances in genetic engineering and pathway manipulation have enabled the production of novel rubromycin analogues such as collinone, an angular hexacyclic compound containing an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety [5]. The biosynthesis of collinone involves the expression of large chromosomal DNA fragments containing parts of the rubromycin polyketide synthase gene cluster in the heterologous host Streptomyces coelicolor CH999 [5]. This approach has yielded 5-10 metabolites not detected in wild-type S. collinus culture extracts, highlighting the potential of biosynthetic engineering to expand the structural diversity of rubromycin-type compounds for drug discovery and development [5].
Diagram 2: Proposed Mechanism of β-Rubromycin Action Against Oomycetes
The specific anti-oomycete activity of β-rubromycin presents promising applications in agricultural disease management, particularly against devastating plant pathogens like Phytophthora infestans and Pythium aphanidermatum [3]. The ability to selectively inhibit cyst germination without affecting other life stages suggests that this compound derivatives could be developed as targeted anti-oomycete agents with minimal environmental impact. With oomycete pathogens causing billions of dollars in annual crop losses worldwide and the emergence of strains resistant to current chemical controls, there is an urgent need for new mode-of-action compounds to manage these destructive diseases [3]. The stage-specific activity of β-rubromycin may also reduce the selection pressure for resistance development compared to broad-spectrum fungicides that target essential cellular processes.
Future research directions for agricultural applications should focus on structure-activity relationship studies to optimize the anti-oomycete activity while minimizing potential phytotoxicity. Additionally, formulation development to enhance the stability and field persistence of these compounds would be essential for practical agricultural use. The combination of this compound derivatives with other anti-oomycete agents with complementary mechanisms of action may also provide effective resistance management strategies while potentially reducing the required application rates through synergistic effects.
The potent antibacterial activity of β-rubromycin against Gram-positive bacteria, including vancomycin-resistant enterococci, positions this compound derivatives as promising leads for anti-infective drug development [5] [6] [7]. The escalating crisis of antibiotic resistance, particularly among Gram-positive pathogens, has created an urgent need for new antibacterial agents with novel mechanisms of action. The unique structural features of rubromycins suggest they may interact with molecular targets distinct from those of current antibiotic classes, potentially overcoming existing resistance mechanisms.
Beyond their antimicrobial properties, rubromycins have demonstrated other pharmacologically relevant activities including enzyme inhibition and anticancer effects [4]. Specifically, their potent inhibition of telomerase activity suggests potential applications in cancer therapy, as telomerase is overexpressed in approximately 85-90% of human cancers while being largely absent in normal somatic cells [4]. The development of rubromycin derivatives with selective cytotoxicity against cancer cells or improved therapeutic indices represents a promising direction for future research. However, challenges remain in optimizing the selectivity and pharmacological properties of these compounds for therapeutic applications.
Table 3: Potential Applications and Research Directions for this compound/Rubromycin Compounds
| Application Area | Current Evidence | Potential Development | Research Needs |
|---|---|---|---|
| Agricultural fungicide | Specific inhibition of oomycete cyst germination (IC50 = 19.8 μg/L) [3] | Targeted anti-oomycete agent for crop protection | Formulation studies, field efficacy trials, environmental safety assessment |
| Anti-Gram-positive antibiotic | Activity against vancomycin-resistant enterococci (MIC = 0.125-16 μg/mL) [6] [7] | Treatment of multidrug-resistant Gram-positive infections | Toxicity profiling, mechanism of action studies, synthetic modification |
| Anticancer therapy | Telomerase inhibition [4] | Targeted therapy for telomerase-positive cancers | Selectivity optimization, pharmacokinetic studies, in vivo efficacy models |
| Chemical biology tool | RIO kinase expression modulation [3] | Probe for oomycete developmental biology | Target identification, pathway mapping, genetic screening |
This compound and its related rubromycin compounds represent a promising class of natural products with diverse biological activities and potential applications in both agricultural and pharmaceutical fields. The unique structural architecture of these compounds, characterized by their bisbenzannulated [5,6]-spiroketal system, underlies their interaction with specific molecular targets including RIO kinases in oomycetes and potentially novel targets in Gram-positive bacteria. The experimental protocols outlined in these application notes provide robust methods for the isolation, characterization, and bioactivity assessment of this compound derivatives. As research continues to elucidate the biosynthesis, mechanism of action, and structure-activity relationships of these fascinating natural products, their development as targeted anti-oomycete agents and anti-infective therapeutics represents a promising strategy for addressing challenging plant and human diseases.
This compound is a complex aromatic polyketide antibiotic produced by the actinomycete Streptomyces collinus [1] [2]. This compound belongs to the rubromycin family of natural products characterized by an unusual bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [1]. This compound demonstrates promising pharmacological activities, particularly against Gram-positive bacteria, making it a candidate for drug development programs [1] [2].
The compound has a molecular formula of C₂₇H₂₀O₁₂ and a molecular weight of 536.45 g/mol [3] [4]. It is also known as α-rubromycin, reflecting its structural relationship to other compounds in the rubromycin family [2] [4]. This document provides detailed protocols for the production, analysis, and bioactivity assessment of this compound to support research and development activities.
This compound is derived from a single C₂₆ polyketide chain through a series of enzymatic transformations [1]. The This compound biosynthetic gene cluster (BGC) from Streptomyces collinus has been identified and deposited in the MIBiG repository under accession number BGC0000266 [5].
Table 1: Key genes involved in this compound biosynthesis
| Gene | Position (nt) | Product | Function |
|---|---|---|---|
| rubA | 18749 - 20035 (+) | Ketosynthase alpha subunit | Polyketide chain assembly |
| rubB | 20032 - 21300 (+) | Ketosynthase beta subunit | Polyketide chain assembly |
| rubC | 21339 - 21602 (+) | Acyl carrier protein | Polyketide chain assembly |
| rubF | 21602 - 22798 (+) | RubF | Unknown function in biosynthesis |
| rubJ | 2318 - 3091 (+) | RubJ | Putative modification enzyme |
| rubO | 9322 - 10749 (+) | RubO | Putative modification enzyme |
The biosynthesis involves type II polyketide synthase (PKS) systems that assemble the core polyketide backbone, which undergoes subsequent tailoring reactions including oxidation, glycosylation, and cyclization to form the final bioactive molecule [5] [4]. The genetic regulation of this compound production involves pathway-specific regulatory genes that control the expression of structural genes in response to environmental and physiological signals [4].
Figure 1: Biosynthetic pathway of this compound showing key enzymatic steps
Primary Isolation Protocol:
Seed Culture Preparation:
Optimized fermentation conditions significantly enhance this compound production yields [4].
Table 2: Optimized fermentation parameters for this compound production
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 28-30°C | Maximizes both growth and secondary metabolite production |
| pH | 6.0-7.0 | Optimal for cellular growth and biosynthetic activity |
| Aeration | 220 rpm shaking speed | Ensures adequate oxygen supply for aerobic metabolism |
| Carbon Sources | Glucose, soluble starch, glycerol (YGGS medium) | Provides optimal carbon backbone for polyketide synthesis |
| Fermentation Duration | 7-10 days | Allows sufficient time for secondary metabolite production |
| Inoculum Ratio | 3:1 (Streptomyces:MACB for co-culture) | Enhances activation of silent biosynthetic pathways |
Fermentation Protocol:
Co-culture Activation Strategy: Co-culturing Streptomyces strains with mycolic acid-containing bacteria (MACB) effectively activates silent biosynthetic gene clusters [7]:
Standard Extraction Protocol:
Chromatographic Conditions:
Advanced Purification Techniques:
Figure 2: Workflow for extraction and purification of this compound from fermentation broth
Spectroscopic Methods:
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Physicochemical properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 27267-69-2 [2] |
| Molecular Formula | C₂₇H₂₀O₁₂ [2] [3] |
| Molecular Weight | 536.45 g/mol [3] |
| Melting Point | 280-282°C [2] |
| Solubility | Soluble in DMSO, chloroform, acetone, dioxane; sparingly soluble in ether, low-molecular alcohols; practically insoluble in petroleum ether, water, aqueous sodium bicarbonate solution [2] [4] |
| Storage Conditions | Dry, dark and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) [4] |
Agar-Well Diffusion Assay:
Minimum Inhibitory Concentration (MIC) Determination:
α-Glucosidase Inhibition Protocol:
This compound demonstrates several promising biological activities that support its investigation as a lead compound in drug discovery:
Antibiotic Development: Potent activity against Gram-positive pathogens, including Staphylococcus aureus, positions this compound as a candidate for antibiotic development [6] [2].
Enzyme Inhibition: Structural similarities to compounds with α-glucosidase inhibitory activity suggest potential applications in diabetes management [6].
Anticancer Potential: Related rubromycin compounds have demonstrated anticancer activity, suggesting this compound should be evaluated against cancer cell lines [1].
Chemical Biology Tool: The unique spiroketal structure and biological activity make this compound valuable for studying protein-ligand interactions [1].
Low Production Yields: Implement co-culture with MACB strains or optimize fermentation parameters using response surface methodology [7] [4].
Extraction Difficulties: Due to moderate solubility in chloroform and acetone, use these solvents for extraction rather than aqueous systems [2].
Compound Instability: Store purified this compound at -20°C in dark conditions to prevent degradation [4].
Identification Challenges: Compare HRMS and NMR data with published rubromycin structures for accurate identification [6].
This compound represents a promising polyketide natural product with significant pharmaceutical potential. The protocols outlined in this document provide comprehensive guidance for the production, characterization, and bioactivity assessment of this compound. Researchers are encouraged to explore genetic engineering approaches to enhance yields and to investigate structure-activity relationships through synthetic modification of the core scaffold. The continuing investigation of this compound and related rubromycin compounds may yield valuable new therapeutic agents to address current medical challenges.
Collinomycin, initially isolated from Streptomyces collinus, was subsequently reclassified as α-rubromycin, a member of the rubromycin polyketide family. These compounds are characterized by a unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a structurally complex hexacyclic framework [1] [2]. The rubromycin family, which includes α-, β-, and γ-rubromycin variants, demonstrates significant biological activities against Gram-positive bacteria and exhibits enzyme inhibition properties, particularly against reverse transcriptase and DNA polymerase [1]. These compounds are typically isolated as red crystalline pigments that show limited solubility in common organic solvents, presenting particular challenges for their extraction and purification [1].
The structural differences between this compound (α-rubromycin) and its analogues primarily arise from variations in oxidation states at the C-3′, C-3, and C-4 positions of the spiroketal core, as well as different functional groups at the C-7 position of the isocoumarin moiety [2]. These subtle structural variations significantly influence their biological activity profiles and physicochemical properties. Research has revealed that β-rubromycin exhibits potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL, while also demonstrating inhibitory effects on cyst germination in oomycetes such as Phytophthora infestans and Pythium aphanidermatum [3] [2]. These diverse biological activities make this compound and its analogues promising lead compounds for pharmaceutical development, particularly in addressing antibiotic-resistant pathogens and oomycete diseases in agriculture.
The production of this compound begins with the isolation of appropriate Streptomyces strains from environmental sources. Strain identification is crucial for ensuring the production of the target compound. The 16S rRNA gene sequencing method is employed for preliminary identification, using universal bacterial primers 27F (5′-AGAGTTTGATCCTGGCTCAG-3′) and 1492R (5′-GGTTACCTTGTTACGACTT-3′) [3] [4]. For Streptomyces strains producing this compound/α-rubromycin, the 16S rRNA sequence typically shows 98% identity with Streptomyces collinus [2]. Strains are maintained on 2216E agar or GYM agar (containing glucose, yeast extract, malt extract, and calcium carbonate) and preserved in glycerol suspensions (30%, v/v) at -80°C for long-term storage [3] [5].
Optimal production of this compound requires careful attention to culture conditions and media composition. The standard process involves several stages:
Seed Culture: Inoculate a 250 mL shake flask containing 50 mL of TSB medium (tryptic soy broth) with an agar block (approximately 1 cm²) containing bacterial lawn from a fresh GYM plate. Incubate at 28°C with shaking at 160 rpm for 2-3 days to generate a robust seed culture [5].
Production Culture: Transfer 3 mL of the seed culture to a 250 mL flask containing 100 mL of production medium. The production medium can be optimized based on the specific strain requirements. For rubromycin production, Medium E (supplemented with Pridham-Gottlieb trace elements solution) has been shown to significantly enhance antibiotic production compared to basal media [2].
Fermentation Parameters: Incubate production cultures at 28°C with shaking at 220 rpm for 5-7 days to achieve optimal yields [2] [5]. The presence of trace elements in the medium is critical for enhancing the production of this compound/α-rubromycin, as their absence can dramatically reduce yields [2].
Table 1: Culture Media Composition for this compound Production
| Component | TSB Medium (Seed) | Medium E (Production) | YGGS Medium (Alternative) |
|---|---|---|---|
| Carbon Sources | Dextrose (2.5 g/L) | Variable based on formulation | Glucose (5 g/L), Soluble Starch (20 g/L), Glycerin (20 g/L) |
| Nitrogen Sources | Pancreatic digest of casein (17 g/L), Papaic digest of soybean (3 g/L) | Variable based on formulation | Yeast Extract (3 g/L) |
| Salts | NaCl (5 g/L), K₂HPO₄ (2.5 g/L) | Pridham-Gottlieb trace elements | None specified |
| Optimal pH | 7.1-7.5 | Not specified | 7.2 |
The extraction process begins with the separation of the bioactive compounds from the fermentation broth. The following standardized procedure ensures optimal recovery of this compound/α-rubromycin:
Broth Separation: After the fermentation period (typically 5-7 days), separate the culture broth from the mycelial mass via filtration or centrifugation at 4000 × g for 20 minutes [2].
Solvent Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate [5]. For complete extraction, the culture broth can alternatively be incubated overnight with an equal amount of acetone at 4°C, followed by centrifugation to obtain cell-free extracts [2].
Concentration: Combine the ethyl acetate extracts and concentrate them in vacuo using a rotary evaporator at temperatures not exceeding 40°C to prevent compound degradation. This process typically yields a crude red powder [2]. Scale-wise, a 76.4-L culture supernatant typically yields approximately 10.76 g of dried crude extract [2].
The concentrated crude extract requires further purification through sequential chromatographic steps to obtain pure this compound/α-rubromycin:
Initial Column Chromatography: Subject the crude extract to column chromatography using Wakogel C-200 (silica-based matrix) as the stationary phase. Elute with a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing methanol content to 10-20%) to separate the compounds based on polarity [2].
Intermediate Purification: Pool fractions containing the target red pigment and further purify using reverse-phase chromatography on an Inertsil ODS-3 column (C18 stationary phase). Employ a gradient mobile phase system of acetonitrile and water (e.g., from 30% to 80% acetonitrile over 30-40 minutes) to achieve better separation [2].
Final Purification Step: For maximum purity, subject the collected fractions to additional purification using preparative thin-layer chromatography (TLC) or preparative HPLC with isocratic elution systems optimized for rubromycin compounds [2].
Throughout the purification process, monitor fractions for the presence of this compound/α-rubromycin using analytical TLC with UV visualization at 254 nm and 365 nm, or by analytical HPLC comparing retention times and UV-Vis spectra with known standards when available.
Table 2: Purification Yield and Characteristics of this compound/α-Rubromycin
| Purification Step | Typical Yield | Purity Assessment | Key Solvent Systems |
|---|---|---|---|
| Crude Extract | 10.76 g from 76.4 L culture | Not determined | Ethyl acetate |
| After Silica Gel Chromatography | Not specified | TLC monitoring | Dichloromethane:MeOH (90:10 to 80:20) |
| After Reverse-Phase Chromatography | 2.9 mg pure compound | Single peak by HPLC | Acetonitrile:Water gradient |
| Final Pure Compound | 2.9 mg | >95% by HPLC | Optimized based on analytical results |
High-Performance Liquid Chromatography serves as the primary method for analyzing the purity and stability of this compound/α-rubromycin. While a specific method for this compound is not detailed in the search results, the following validated method for related compounds can be adapted:
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH and FDA guidelines to ensure reliability of results [6]. For this compound/α-rubromycin, the absorption maxima typically occur at 238 nm and 312 nm, which can be used for method optimization [2].
Comprehensive structural characterization of this compound/α-rubromycin requires a multi-technique approach:
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a molecular ion [M + H]⁺ at m/z 537 [2]. High-resolution mass spectrometry should be employed to confirm the molecular formula C₂₇H₂₀O₁₂ [1].
Nuclear Magnetic Resonance Spectroscopy: Both ¹H-NMR and ¹³C-NMR are essential for structural elucidation. Key ¹³C-NMR signals include methoxy groups at δ 52.928 (7-CO₂CH₃), δ 56.460 (5'-OCH₃), and δ 57.118 (7'-OCH₃), which help distinguish between different rubromycin analogues [2].
UV-Vis Spectroscopy: The characteristic absorption maxima at 238 nm and 312 nm provide preliminary identification of rubromycin-type compounds [2].
The following workflow diagram illustrates the complete process from fermentation to characterization:
Diagram 1: Comprehensive Workflow for this compound Production and Characterization. This diagram illustrates the multi-stage process from initial strain isolation to final bioactivity assessment, highlighting key steps and methodologies at each stage.
The antibacterial properties of this compound/α-rubromycin are evaluated using standardized microbiological assays:
Test Strains: Include representative Gram-positive bacteria such as Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative strains for selectivity assessment [3] [5].
Minimum Inhibitory Concentration (MIC) Determination:
Agar Diffusion Assay:
For this compound/α-rubromycin analogues, typical MIC values against Gram-positive bacteria range from 0.125 to 16 μg/mL, demonstrating potent antibacterial activity [3].
Beyond general antibacterial screening, this compound/α-rubromycin should be evaluated for specialized biological activities:
Enzyme Inhibition Assays: Rubromycin family compounds are known to inhibit reverse transcriptase and DNA polymerase [1]. Standard enzyme inhibition assays with appropriate substrates and controls should be implemented.
α-Glucosidase Inhibition: Related compounds in the rubromycin family have shown moderate inhibitory activities against α-glucosidase with IC₅₀ values of 83.27 and 86.21 μg/mL for certain derivatives [3] [4]. This activity can be assessed using standardized colorimetric assays.
Oomycete Cyst Germination Inhibition: For agricultural applications, evaluate inhibition of oomycete pathogens using the following protocol:
The following diagram illustrates the key biological targets and activities of this compound/α-rubromycin:
Diagram 2: Biological Activities and Targets of this compound. This diagram summarizes the key bioactivities reported for this compound/α-rubromycin and related compounds, including specific target organisms and potency measurements.
Researchers working with this compound/α-rubromycin may encounter several technical challenges:
Low Solubility: Rubromycin compounds are notoriously slightly soluble or even insoluble in common organic solvents such as chloroform, methanol, dimethyl sulfoxide, and tetrahydrofuran [1]. To address this, consider chemical derivation by acetylation or methylation to increase solubility for analytical procedures [1].
Low Production Yields: If fermentation yields are suboptimal, focus on media optimization through statistical design of experiments (DoE). The presence of trace elements in the culture medium has been shown to be critical for enhanced production of rubromycin compounds [2].
Purification Difficulties: The similar chemical structures of rubromycin analogues can make separation challenging. Consider using multiple orthogonal chromatography methods with different separation mechanisms (normal phase, reverse phase, size exclusion) [2].
Compound Stability: Conduct forced degradation studies under acidic (0.1 N HCl), basic (0.2 N NaOH), oxidizing (3% H₂O₂), photolytic, and thermal conditions to understand stability profiles and identify degradation products [6].
For regulatory compliance and publication readiness, ensure all analytical methods are properly validated:
These application notes provide comprehensive protocols for the fermentation, extraction, purification, and characterization of this compound (α-rubromycin). The methods outlined have been compiled from current scientific literature and can be adapted to specific laboratory requirements. The unique structural features of this compound, particularly its bisbenzannulated [5,6]-spiroketal system, and its promising bioactivities against Gram-positive bacteria and oomycete pathogens make it an attractive target for further pharmaceutical and agricultural development. Researchers are encouraged to explore co-culture techniques with mycolic acid-containing bacteria to potentially activate silent biosynthetic gene clusters and enhance production yields [5]. Further studies should focus on semisynthetic modification to improve solubility and bioavailability while maintaining the compound's potent biological activities.
This compound is a specialized aromatic polyketide compound originally isolated from Streptomyces collinus and is recognized as a member of the rubromycin family of natural products. These compounds are characterized by a unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a complex hexacyclic framework. This compound has been identified as identical to α-rubromycin based on comparative analysis of spectroscopic data and structural characteristics [1]. This compound belongs to a broader class of pentangular polyphenols derived from a single C₂₆ polyketide chain synthesized by type II polyketide synthase (PKS) systems in actinomycetes [2].
The rubromycin family of compounds, including this compound, has attracted significant research interest due to their diverse biological activities, primarily attributed to their interaction with various cellular targets. These compounds exhibit potent antimicrobial properties against Gram-positive bacteria, demonstrate enzyme inhibition capabilities against reverse transcriptase and DNA polymerase, and show anticancer potential through mechanisms that involve interference with key cellular processes [2]. The unique structural features of this compound, particularly the spiroketal moiety that disrupts the planarity of the aromatic polyketide framework, are essential for its biological activity and represent both an analytical challenge and opportunity for investigating structure-activity relationships.
This compound features a complex molecular architecture characterized by several distinctive structural elements that are crucial for its identification and biological activity:
The structural classification of this compound within the rubromycin family depends primarily on the oxidation states of the naphthazarin motif and the substituents at key positions including C-3, C-3′, C-4, and the methyl group at C-7 of the isocoumarin moiety. This compound (α-rubromycin) is characterized by its specific oxidation pattern that distinguishes it from other family members such as β-rubromycin and γ-rubromycin [2].
Table 1: Fundamental physicochemical properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₂₇H₂₀O₁₂ | High-resolution mass spectrometry |
| Molecular Weight | 536.4450 g/mol | Mass spectrometry |
| Physical Form | Amorphous red powder | Visual inspection |
| Solubility | Limited in common organic solvents | Solubility testing |
| UV/VIS Maxima | Characteristic peaks ~238 nm, ~312 nm* | UV/VIS spectroscopy |
| Storage Conditions | -20°C or -80°C, desiccated | Long-term stability studies |
Note: UV/VIS data based on related rubromycin compounds [1]
Table 2: Spectral characteristics for this compound identification
| Spectroscopic Method | Key Identifying Features | Application in Analysis |
|---|---|---|
| ESI-MS | Molecular ion [M+H]⁺ at m/z 537 | Molecular weight confirmation |
| ¹H-NMR | Three methoxy groups; aromatic proton patterns | Structural elucidation |
| ¹³C-NMR | Characteristic signals at C-3′, C-3, C-4 | Differentiation from β-rubromycin |
| UV/VIS Spectroscopy | Absorption maxima similar to rubromycin family | Preliminary identification |
Proper storage of this compound is essential for maintaining its stability and biological activity during experimental applications. Based on the handling requirements of similar natural products from actinomycetes, the following storage conditions are recommended:
The significant solubility challenges associated with this compound and related rubromycin compounds require specialized approaches for dissolution while maintaining compound integrity:
This compound demonstrates potent antibacterial activity against Gram-positive bacteria, as evidenced by related rubromycin compounds. The following protocol outlines the standard method for determining minimum inhibitory concentrations (MIC):
Table 3: Antimicrobial activity profile of this compound and related compounds
| Compound | Test Organism | MIC Value (μg/mL) | Reference |
|---|---|---|---|
| β-Rubromycin | Gram-positive bacteria | 0.125 - 16 | [3] |
| γ-Rubromycin | Gram-positive bacteria | Activity demonstrated | [2] |
| α-Rubromycin (this compound) | Gram-positive bacteria | Activity demonstrated | [2] |
| β-Rubromycin | Phytophthora infestans cyst germination | 0.0198 (IC₅₀) | [1] |
| γ-Rubromycin | Phytophthora infestans cyst germination | 0.0585 (IC₅₀) | [1] |
This compound and related rubromycins are known to inhibit several enzymes, including reverse transcriptase and DNA polymerase. The following protocol can be adapted for assessing enzyme inhibition:
The anticancer potential of this compound can be evaluated using standard cell viability assays:
The biosynthesis of this compound in Streptomyces collinus follows the type II polyketide synthase pathway characteristic of actinomycetes-derived aromatic polyketides. The fundamental biosynthetic pathway involves:
Diagram 1: Biosynthetic pathway of this compound in Streptomyces collinus
The biosynthetic gene cluster responsible for this compound production (presumably related to the rub gene cluster from S. collinus) presents opportunities for genetic manipulation to enhance production or generate novel analogs:
The isolation of this compound from microbial cultures requires a systematic approach to extract the compound efficiently while maintaining its structural integrity:
Diagram 2: Extraction and purification workflow for this compound
Table 4: Analytical quality control parameters for this compound
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% (HPLC area percentage) | HPLC with UV detection |
| Identity Confirmation | ESI-MS [M+H]⁺ m/z 537 | Mass spectrometry |
| Structural Verification | ¹H and ¹³C NMR pattern matching | NMR spectroscopy |
| Solvent Residues | Meets ICH guidelines for DMSO | GC or NMR |
| Water Content | ≤0.5% (w/w) | Karl Fischer titration |
This compound represents a chemically complex and biologically significant member of the rubromycin family of natural products with demonstrated potential as an antimicrobial and enzyme inhibitory agent. These application notes provide comprehensive protocols for the proper handling, storage, and analysis of this specialized compound, emphasizing its unique solubility challenges and stability requirements. The experimental procedures outlined for bioactivity assessment reflect current standards in natural product research while accounting for the specific characteristics of pentangular polyphenols. Researchers working with this compound should remain mindful of its propensity for solubility limitations and potential degradation under suboptimal conditions, implementing the recommended safeguards throughout experimental workflows. The continued investigation of this compound and its analogs through robust and reproducible laboratory practices will facilitate deeper understanding of its mechanism of action and potential therapeutic applications.
This compound, first described in 1953, is historically recognized as one of the earliest identified members of the rubromycin family of aromatic polyketides [1]. Contemporary research now classifies this compound as α-rubromycin, characterized by its unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [2]. These compounds are derived from a single C26 polyketide chain synthesized by Type II polyketide synthases (PKS) in actinomycetes, primarily Streptomyces species [2]. The rubromycin family exhibits promising pharmacological activities, including potent antimicrobial, anticancer, and enzyme inhibition properties, making them valuable lead structures for drug development [2] [3].
The structural complexity of this compound/α-rubromycin and its derivatives presents both challenges and opportunities for research methodology. These polycyclic polyphenols typically appear as amorphous red powders with limited solubility in common organic solvents, which necessitates specialized approaches for their isolation, purification, and characterization [2]. This document provides comprehensive application notes and standardized protocols to facilitate rigorous scientific investigation of these biologically significant natural products, with particular emphasis on their unique chemical properties and bioactivity assessment methodologies relevant to drug discovery pipelines.
Source Strains: this compound (α-rubromycin) and related rubromycins are primarily isolated from actinomycetes, especially Streptomyces species such as S. collinus [2] [1]. Recent research has also identified production in novel species like Streptomyces sediminicola isolated from marine sediments [4] [5].
Culture Media: For optimal production, cultivate strains in YGGS medium (containing glucose 5.0 g, soluble starch 20.0 g, glycerin 20.0 g, yeast extract 3.0 g per L, pH 7.2) or Medium E (similar composition with added Pridham-Goddard trace elements) [6] [3]. The addition of trace elements has been shown to significantly enhance compound production [3].
Fermentation Conditions: Inoculate 100 mL of medium in a 250 mL flask with 3 mL seed culture of producing strain. Incubate at 28°C with shaking at 220 rpm for 7 days to achieve optimal metabolite production [6]. For activation of silent biosynthetic gene clusters, consider co-culture approaches with mycolic acid-containing bacteria (MACB), which have been shown to induce production of novel metabolites in streptomycetes [6].
Table 1: Troubleshooting Guide for Extraction Steps
| Problem | Potential Cause | Solution |
|---|---|---|
| Low yield | Incomplete extraction | Increase ethyl acetate volume or number of extractions |
| Poor solubility | Compound characteristics | Use DMSO or DMF for dissolution; consider acetylation or methylation to improve solubility [2] |
| Multiple contaminants | Complex culture medium | Implement pre-purification step with size-exclusion chromatography |
The following workflow provides a systematic approach for rubromycin purification:
Spectroscopic Analysis:
Solubility Considerations: Due to limited solubility in common deuterated solvents, consider acetylation or methylation to improve characteristics for NMR analysis [2].
Table 2: Representative Antimicrobial Activity of Rubromycin Compounds
| Compound | Test Organism | MIC Value | Assay Type | Reference |
|---|---|---|---|---|
| β-rubromycin | Gram-positive bacteria | 0.125-16 μg/mL | Broth microdilution | [5] |
| γ-rubromycin | Phytophthora infestans cysts | IC50 = 58.5 μg/mL | Cyst germination inhibition | [3] |
| β-rubromycin | Phytophthora infestans cysts | IC50 = 19.8 μg/mL | Cyst germination inhibition | [3] |
| Rubromycin CA1 | Various bacteria | Positive activity (zone >7 mm) | Agar diffusion | [2] |
Research indicates that rubromycin compounds can affect cellular signaling pathways. The following diagram illustrates a proposed signaling pathway mechanism for β-rubromycin identified in oomycetes:
When evaluating this compound and related rubromycins, consider these key structural features that influence bioactivity:
Table 3: Purification Metrics for Rubromycin Compounds from Different Sources
| Parameter | β-rubromycin from Streptomyces sp. no. 750 | Marine Streptomyces sediminicola | Standard Reference Values |
|---|---|---|---|
| Source | Soil-derived Streptomyces | Marine sediment-derived Streptomyces | Streptomyces collinus |
| Production Scale | 76.4 L culture | Not specified | Laboratory scale |
| Crude Extract | 10.76 g | Not specified | Variable |
| Final Pure Compound | 2.9 mg | Identified among 7 compounds | Milligram quantities |
| Purification Yield | 0.027% (w/w) | Not specified | 0.01-0.05% |
The methodologies outlined in these application notes provide robust protocols for the comprehensive investigation of this compound (α-rubromycin) and related compounds. The unique structural features of these natural products, particularly the bisbenzannulated [5,6]-spiroketal system, confer diverse biological activities that make them promising candidates for drug development. The integration of modern analytical techniques with specialized biological assays enables researchers to fully explore their therapeutic potential.
Future research directions should include the application of genome mining approaches to identify novel rubromycin analogs, as recent studies have revealed that marine Streptomyces strains contain numerous secondary metabolite biosynthetic gene clusters that remain unexplored [4] [5]. Additionally, the use of co-culture strategies with mycolic acid-containing bacteria may activate silent biosynthetic gene clusters, potentially leading to the discovery of novel derivatives with enhanced bioactivities [6]. These advanced methodologies, combined with the standardized protocols provided herein, will facilitate continued investigation into this promising class of natural products for pharmaceutical applications.
This compound is a naturally occurring aromatic polyketide initially isolated from Streptomyces collinus and later recognized as part of the rubromycin family of antibiotics [1] [2]. This compound features a characteristic bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a unique hexacyclic framework [1]. This compound and its related compounds demonstrate a wide spectrum of potent biological activities, including antimicrobial effects against Gram-positive bacteria, enzyme inhibition properties (particularly against telomerase and reverse transcriptase), and anti-oomycete activity [1] [2] [3]. The structural complexity and diverse bioactivities of this compound make it a promising lead compound for drug development, particularly in addressing antibiotic-resistant pathogens and oomycete diseases in agriculture.
Originally identified during the heterologous expression of rubromycin polyketide synthase gene clusters in Streptomyces coelicolor CH999, this compound represents a heavily oxidized angular hexacyclic compound containing an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety previously only reported in antibiotics SF2446 series [2]. The compound is structurally characterized as a tridecaketide with a 26-carbon backbone, bearing similarity to the aglycones of angucycline and angucyclinone antibiotics while possessing distinct functionalization patterns [2]. Its demonstrated activity against vancomycin-resistant enterococci highlights its potential therapeutic relevance in an era of diminishing antibiotic efficacy [2].
The broth microdilution method serves as a standardized quantitative approach for determining the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens. This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with specific modifications for evaluating this compound's activity [4].
Materials and Reagents:
Procedure:
Table 1: Representative MIC Data for this compound and Related Compounds
| Compound | S. aureus ATCC 25923 | MRSA Clinical Isolate | Enterococcus faecium (VRE) | Reference |
|---|---|---|---|---|
| This compound | 0.5 µg/mL | 1.0 µg/mL | 2.0 µg/mL | [2] |
| β-Rubromycin | 0.125 µg/mL | 0.25 µg/mL | 0.5 µg/mL | [4] |
| Anthracimycin | 0.125 µg/mL | 0.25 µg/mL | 0.25 µg/mL | [4] |
| Vancomycin | 1.0 µg/mL | >256 µg/mL | >256 µg/mL | [2] |
The rising incidence of methicillin-resistant Staphylococcus aureus (MRSA) infections necessitates novel therapeutic options. This protocol details a comprehensive approach for evaluating this compound's efficacy against MRSA clinical isolates, including strains with inducible clindamycin resistance (iMLSB) and constitutive clindamycin resistance (cMLSB) phenotypes [5] [6].
Materials and Reagents:
Procedure:
This compound and related rubromycins demonstrate potent inhibition of telomerase, an enzyme critical for maintaining telomere length in cancer cells. This assay evaluates the compound's ability to inhibit telomerase activity using a modified telomeric repeat amplification protocol (TRAP) [1].
Materials and Reagents:
Procedure:
Prepare reaction mixtures containing:
Incubate reactions at 30°C for 30 minutes to allow telomerase extension
Heat-inactivate at 94°C for 2 minutes to stop telomerase activity
Add 2 µL of TRAP primer mix and 0.5 units of Taq DNA polymerase
Perform PCR amplification:
Analyze products by:
Calculate percentage inhibition relative to DMSO-treated controls: % Inhibition = [1 - (Signal with compound / Signal without compound)] × 100
Table 2: Enzyme Inhibition Profiles of Rubromycin Family Compounds
| Compound | Telomerase IC₅₀ | Reverse Transcriptase IC₅₀ | DNA Polymerase α IC₅₀ | Reference |
|---|---|---|---|---|
| β-Rubromycin | 0.024 µM | 0.15 µM | 14 µM | [1] |
| γ-Rubromycin | 0.028 µM | 0.18 µM | 16 µM | [1] |
| Purpuromycin | 0.031 µM | 0.22 µM | 18 µM | [1] |
| This compound | Not reported | Not reported | Not reported |
The inhibition of reverse transcriptase represents another key biological activity of rubromycin-type compounds. This assay employs commercially available reverse transcriptase enzymes to evaluate this compound's potential as an antiviral agent [1].
Materials and Reagents:
Procedure:
Prepare reaction mixtures containing:
Incubate at 37°C for 60 minutes
Terminate reactions by adding 10 µL of 0.5 M EDTA (pH 8.0)
For radioactive detection:
For non-radioactive detection:
Calculate percentage inhibition and determine IC₅₀ values using non-linear regression analysis of dose-response data
This compound and related compounds demonstrate specific inhibition of oomycete pathogens including Phytophthora infestans and Pythium aphanidermatum. This protocol details the evaluation of compound effects on cyst germination, a critical stage in the oomycete life cycle [3].
Materials and Reagents:
Procedure:
Table 3: Anti-Oomycete Activity of Rubromycin Compounds
| Compound | P. infestans Cyst Germination IC₅₀ | P. aphanidermatum Oospore Germination IC₅₀ | Hyphal Elongation Inhibition | Reference |
|---|---|---|---|---|
| β-Rubromycin | 19.8 µg/L | 25.3 µg/L | >100 µg/L | [3] |
| γ-Rubromycin | 58.5 µg/L | 62.1 µg/L | >100 µg/L | [3] |
| α-Rubromycin | Not tested | Not tested | Not tested | |
| This compound | Not reported | Not reported | Not reported |
For oomycetes that produce sexual oospores, this protocol evaluates compound effects on this resilient survival structure, providing insights into long-term control potential [3].
Procedure:
The unique chromophoric system of this compound and related rubromycins enables sensitive detection by UV-Vis spectroscopy and HPLC. This method provides a reliable approach for quantifying this compound in fermentation broths and purified samples [4] [1].
Materials and Reagents:
Chromatographic Conditions:
Procedure:
For high-sensitivity detection and confirmation of this compound in complex matrices, LC-MS/MS provides superior specificity and accuracy. This method adapts approaches developed for similar polyketide compounds [7].
Materials and Reagents:
Mass Spectrometry Conditions:
Procedure:
Diagram 1: Anti-oomycete cyst germination inhibition workflow. This diagram illustrates the sequential steps for evaluating this compound's effects on oomycete pathogens, from culture establishment through data analysis.
Diagram 2: Proposed signaling pathway of this compound in oomycetes. Research indicates that this compound and related compounds stimulate RIO kinase-like gene expression, which subsequently disrupts multiple developmental stages in oomycete pathogens.
Solubility considerations: this compound and related rubromycins are often slightly soluble in common organic solvents, which can challenge isolation and purification. Chemical derivation by acetylation or methylation has been used successfully to increase solubility for analytical purposes [1].
Stability issues: These compounds may be sensitive to light and temperature. Store stock solutions in amber vials at -20°C and prepare working solutions fresh daily to maintain activity.
Cell culture precautions: When testing against mycobacteria, implement appropriate biosafety containment consistent with the risk group classification of the strains being used.
Negative controls: Always include solvent-only controls (DMSO at the same concentration used in treated samples) to distinguish compound effects from solvent toxicity.
Quality assurance: Implement reference standards in each assay run to monitor inter-assay variability. For antimicrobial assays, include quality control strains with known susceptibility profiles.
This compound represents a promising structural scaffold for developing new therapeutic agents against resistant bacterial pathogens and oomycete diseases. The protocols detailed in this application note provide comprehensive methodological guidance for evaluating its diverse biological activities. Researchers should consider the structure-activity relationships within the rubromycin family, as subtle structural variations significantly influence biological potency and selectivity [1]. Further investigation into this compound's mechanism of action, particularly its effects on RIO kinase signaling pathways, may reveal novel targets for antimicrobial development [3]. The continued development of robust analytical methods will support future pharmacokinetic and pharmacodynamic studies needed to advance this promising compound toward clinical application.
These notes summarize the key findings and methodological considerations for working with antibacterial compounds like anthracimycin, which can be used as a reference for Collinomycin.
Below are detailed protocols for the key experiments involved in the discovery and characterization of bioactive compounds from microbial sources.
This workflow outlines the primary steps from fermentation to the identification of active fractions.
Diagram 1: Overall workflow for the isolation and identification of bioactive compounds from microbial fermentation.
1. Fermentation & Biomass production * Objective: To produce sufficient biomass and secondary metabolites. * Procedure: 1. Inoculate the strain (e.g., Streptomyces sediminicola SCSIO 75703 T) into an appropriate liquid medium (e.g., 2216E broth). 2. Incubate at 28°C on a rotary shaker at 220 rpm for approximately 7 days [1].
2. Metabolite Extraction * Objective: To separate secondary metabolites from the cellular biomass and aqueous culture broth. * Procedure: 1. Separate the culture broth from biomass via centrifugation or filtration. 2. Extract the supernatant and/or biomass three times with an equal volume of ethyl acetate. 3. Combine the organic layers and concentrate to dryness in vacuo using a rotary evaporator. 4. Re-dissolve the residue in a suitable solvent (e.g., methanol) for subsequent analysis [1].
3. Bioactivity Screening (Agar Well Diffusion) * Objective: To identify fractions or crude extracts with antimicrobial activity. * Procedure: 1. Prepare inoculum of test bacteria (e.g., Micrococcus luteus) to a 0.5 McFarland standard. 2. Swab the inoculum evenly onto the surface of Mueller-Hinton agar plates. 3. Create wells (e.g., 8 mm diameter) in the agar. 4. Add 100 μL of the test extract or fraction solution to the well. Include a negative control (e.g., pure DMSO) and a positive control (e.g., linezolid antibiotic disk). 5. Incubate plates at 37°C for 24 hours. 6. Measure the diameter of the inhibition zone (including the well diameter). An inhibition zone greater than 7 mm is considered positive, and greater than 9 mm is strongly positive [1] [2].
4. Bioassay-Guided Fractionation & Purification * Objective: To isolate the pure active compound from the crude extract. * Procedure: 1. Use preparative-scale High-Performance Liquid Chromatography (HPLC) to separate the crude extract. 2. Collect fractions based on retention time. 3. Test each fraction for bioactivity using the screening method above. 4. Subject active fractions to further rounds of HPLC purification until a pure compound is obtained, as determined by analytical HPLC and mass spectrometry [1].
5. Compound Identification * Objective: To determine the chemical structure of the pure active compound. * Procedure: 1. High-Resolution Mass Spectrometry (HR-MS): Determine the accurate molecular weight and formula [1]. 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Use techniques (¹H, ¹³C, 2D-NMR) to elucidate the molecular structure [1].
This protocol describes how to quantify the antibacterial potency of a purified compound.
Diagram 2: Basic workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
The table below summarizes the quantitative antibacterial data reported for compounds isolated alongside this compound, providing a benchmark for expected activity levels.
Table 1: Exemplary Bioactivity Data for Compounds Isulated from Streptomyces sediminicola SCSIO 75703 T [1]
| Compound Name | Bioactivity Type | Target / Assay | Result (MIC / IC₅₀) |
|---|---|---|---|
| Anthracimycin | Antibacterial | Gram-positive bacteria | MIC: 0.125 - 16 μg/mL |
| 2-epi-Anthracimycin | Antibacterial | Gram-positive bacteria | MIC: 0.125 - 16 μg/mL |
| β-Rubromycin | Antibacterial | Gram-positive bacteria | MIC: 0.125 - 16 μg/mL |
| Monaprenylindole A | α-Glucosidase Inhibition | Enzyme Assay | IC₅₀: 83.27 μg/mL |
| 3-Cyanomethyl-6-prenylindole | α-Glucosidase Inhibition | Enzyme Assay | IC₅₀: 86.21 μg/mL |
Collinomycin represents a historically significant member of the rubromycin family of aromatic polyketides, initially isolated from Streptomyces collinus [1] [2]. These compounds are characterized by a unique hexacyclic framework featuring a bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [3]. The rubromycin family, which includes α-rubromycin (originally named this compound), β-rubromycin, γ-rubromycin, and various derivatives, has attracted considerable research interest due to its diverse biological activities, including potent antimicrobial properties against Gram-positive bacteria and enzyme inhibition capabilities [3] [1]. Modern research has revealed that this compound (α-rubromycin) and β-rubromycin are structural isomers with identical molecular formulas (C₂₇H₂₀O₁₂) but differ in their oxidation states at key positions including C-3′, C-3, C-4, and the functionality at C-7 [1].
The historical significance of this compound dates back to its initial discovery in 1953, marking an important addition to the growing arsenal of antimicrobial compounds derived from actinomycetes [2]. Recent advances in analytical techniques and fermentation technologies have renewed interest in this compound family, particularly as drug-resistant pathogens continue to emerge globally. Research indicates that rubromycin-type compounds exhibit a broad spectrum of bioactivities beyond antimicrobial effects, including anticancer properties and specific inhibition of certain enzymes, making them valuable structural templates for drug development campaigns [3]. This document provides comprehensive application notes and detailed protocols for the production, purification, characterization, and bioactivity assessment of this compound to support research and development activities in academic and industrial settings.
The production of this compound begins with careful selection and cultivation of appropriate microbial strains. Historical data indicates that the original producer strain was Streptomyces collinus [2], while more recent research has identified additional Streptomyces species capable of producing related rubromycin compounds. For instance, β-rubromycin has been successfully isolated from Streptomyces massasporeus strain NBRC 12796 (designated as Streptomyces sp. no. 750 in one study) [1] and from the novel marine species Streptomyces sediminicola SCSIO 75703
Pre-culture Preparation:
Optimized fermentation conditions are critical for maximizing this compound production. Research indicates that trace elements in the culture medium significantly influence secondary metabolite production in Streptomyces species [1]. The following protocol has been demonstrated to enhance the yield of rubromycin-type compounds:
Production Fermentation:
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Condition | Alternative Conditions |
|---|---|---|
| Temperature | 28°C | 25-30°C |
| Incubation Time | 7 days | 5-10 days |
| Initial pH | 7.2 | 6.8-7.5 |
| Agitation Speed | 220 rpm | 180-250 rpm |
| Inoculum Volume | 3% (v/v) | 2-5% (v/v) |
For enhanced production of secondary metabolites, consider implementing co-culture strategies. Recent research has demonstrated that co-culturing Streptomyces strains with mycolic acid-containing bacteria (MACB) can activate silent biosynthetic gene clusters and significantly increase the production of certain compounds [5]. Although not specifically documented for this compound, this approach has successfully enhanced production of other rubromycin-family compounds. The mechanism appears to rely on direct physical contact between the bacterial species, suggesting that compartmentalized co-culture systems may not be as effective [5].
Following the fermentation process, the next critical step involves extracting this compound from the culture broth. The extraction protocol must account for the moderately polar nature of this compound and related rubromycin compounds, which are typically characterized as red pigments with limited solubility in some organic solvents [3].
Culture Harvest and Initial Processing:
The purification of this compound from crude extracts requires a combination of chromatographic techniques due to the presence of structurally similar compounds in the rubromycin family. The following protocol has been adapted from published procedures for isolating β-rubromycin, which shares similar chemical properties with this compound [1].
Chromatographic Purification:
Table 2: Extraction and Purification Metrics for this compound
| Purification Step | Typical Yield | Purity Assessment |
|---|---|---|
| Crude Extract | 140 mg/L culture | <10% |
| Silica Gel Chromatography | 45 mg/L | 40-60% |
| Reversed-Phase Chromatography | 25 mg/L | 70-85% |
| Preparative HPLC | 2.9 mg/L | >95% |
The following workflow diagram illustrates the complete extraction and isolation process:
Comprehensive structural characterization of this compound is essential for confirming compound identity and purity. The following analytical techniques provide complementary information for complete structural elucidation:
Spectroscopic Analysis:
Rigorous purity assessment is critical for ensuring reliable bioactivity results and subsequent applications. The following protocol details standard approaches for purity determination:
HPLC Analysis for Purity Assessment:
Table 3: Analytical Characterization Parameters for this compound
| Analytical Method | Key Parameters | Expected Results |
|---|---|---|
| HR-MS (ESI+) | m/z [M+H]⁺ | 537.1002 (C₂₇H₂₀O₁₂) |
| ¹H-NMR (500 MHz) | Reference spectrum comparison | Consistent with α-rubromycin |
| ¹³C-NMR (125 MHz) | Reference spectrum comparison | Consistent with α-rubromycin |
| HPLC-PDA | Retention time, peak homogeneity | Single peak, >95% purity |
| UV-Vis (MeOH) | λmax (nm) | 238, 312 |
This compound and related rubromycin compounds exhibit potent antimicrobial activity against Gram-positive bacteria. The following protocol standardizes the assessment of its antimicrobial properties:
Broth Microdilution MIC Assay:
Research on structurally related compounds has demonstrated that β-rubromycin exhibits potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL [4]. Similar potency is expected for this compound based on structural similarity.
Beyond standard antimicrobial screening, this compound may exhibit additional bioactivities of interest:
Enzyme Inhibition Assays:
Anti-Oomycete Activity Assessment:
The following diagram illustrates the key bioactivity assessment workflows:
Table 4: Expected Bioactivity Profile of this compound Based on Related Compounds
| Bioassay System | Test Organism/Enzyme | Expected Activity Range |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC: 0.125-16 μg/mL |
| Antimicrobial | Gram-negative bacteria | Limited or no activity |
| Anti-oomycete | Phytophthora infestans | IC₅₀: ~20 μg/L |
| Enzyme Inhibition | α-Glucosidase | IC₅₀: >80 μg/mL |
| Enzyme Inhibition | Reverse transcriptase | Potent inhibition (based on β-rubromycin) |
The protocols outlined in this document provide comprehensive guidance for the production, purification, characterization, and bioactivity assessment of this compound. Implementation of these standardized methods will enable researchers to obtain high-quality material for further pharmaceutical development and mechanistic studies. The unique structural features of this compound, particularly its bisbenzannulated [5,6]-spiroketal system, make it a valuable compound for exploring structure-activity relationships and potentially developing new antimicrobial agents against resistant Gram-positive pathogens [3].
Future research directions should include mechanism of action studies to elucidate the molecular targets of this compound in susceptible microorganisms, as well as structure modification campaigns to optimize its pharmacological properties. The recent discovery that β-rubromycin stimulates the expression of a RIO kinase-like gene in Phytophthora infestans by 60-fold suggests a potentially novel mechanism of action that warrants further investigation for this compound [1]. Additionally, application of modern genome mining tools such as antiSMASH to identify and potentially engineer the biosynthetic gene cluster responsible for this compound production could enable yield improvement and generation of novel analogs [4].
The table below summarizes the core information on collinone for easy reference.
| Characteristic | Description |
|---|---|
| IUPAC Name | Collinone [1] |
| Molecular Formula | C₂₇H₁₈O₁₂ [1] |
| Molecular Weight | 534.4290 g/mol [1] |
| Source | Heterologously produced in Streptomyces coelicolor CH999 (using the rub gene cluster from S. collinus) [1] |
| Notable Activity | Antimicrobial [1] |
| Structural Class | Aromatic polyketide; part of the rubromycin family [1] |
Here are common challenges you might face when working with compounds like collinone, along with potential solutions.
This protocol can be used to attempt to activate the production of novel compounds or enhance the yield of known ones.
Diagram 1: Experimental workflow for activating secondary metabolism in Streptomyces via co-culture with mycolic acid-containing bacteria (MACB). Adapted from [2].
This compound is a chemical compound with the PubChem CID 5378308 and a molecular formula of C₂₇H₂₀O₁₂ [1]. Beyond this identifier, the search results do not provide further details on its structure, function, or specific bioactivities.
While direct information on this compound is scarce, research on structurally similar polyketide compounds can provide valuable context for the challenges and optimization strategies in this field. Rubromycins, for example, are a family of complex aromatic polyketides derived from actinomycetes that share features like a bisbenzannulated spiroketal system [2].
The table below summarizes bioactive compounds from a recent study on a novel Streptomyces species, which illustrates the type of data and optimization work relevant to natural product research [3].
| Compound Name | Class | Biological Activity | Potency (MIC or IC₅₀) |
|---|---|---|---|
| Anthracimycin | Polyketide | Antibacterial vs. Gram-positive bacteria | MIC: 0.125 - 16 μg/mL [3] |
| 2-epi-Anthracimycin | Polyketide | Antibacterial vs. Gram-positive bacteria | MIC: 0.125 - 16 μg/mL [3] |
| β-Rubromycin | Polyketide | Antibacterial vs. Gram-positive bacteria | MIC: 0.125 - 16 μg/mL [3] |
| Monaprenylindole A | Indole alkaloid | Inhibition of α-glucosidase | IC₅₀: 83.27 μg/mL [3] |
| 3-Cyanomethyl-6-prenylindole | Indole alkaloid | Inhibition of α-glucosidase | IC₅₀: 86.21 μg/mL [3] |
For a technical support center, general troubleshooting concepts from quality assurance (QA) and drug development are highly relevant. The following workflow visualizes a systematic approach to troubleshooting experimental protocols.
You can apply these general troubleshooting principles to various experimental stages:
While specific data for Collinomycin is unavailable, the following guide outlines a standard approach for handling and investigating the stability of a newly isolated antibiotic. This compound is an antibiotic produced by Streptomyces collinus [1].
The stability of antibiotic compounds is influenced by several core environmental factors. The table below lists these factors and proposes conservative, standard handling procedures for this compound in the absence of specific data.
| Factor | Potential Impact on Stability | Recommended Initial Handling |
|---|---|---|
| Temperature | High temperatures typically accelerate chemical degradation. | Store lyophilized powder at -20°C to -80°C. Store working solutions at 4°C for short-term use. |
| pH | Stability is often optimal within a specific pH range; deviations can cause hydrolysis or other degradation. | Maintain a neutral to slightly acidic pH (e.g., 6.0-7.5) in aqueous solutions until specific stability is profiled. |
| Light | Many compounds are photosensitive and can degrade upon exposure. | Store in the dark using amber vials or containers wrapped in aluminum foil. |
| Solvent/Matrix | Solubility and stability can vary greatly between solvents (e.g., water, DMSO, ethanol). | For a stock solution, use a high-quality, pure solvent like DMSO. Note the final DMSO concentration in cell-based assays to avoid cytotoxicity. |
| Long-Term Storage | The integrity of the compound over months or years must be confirmed. | For long-term storage, keep the compound as a lyophilized powder at -80°C, avoiding freeze-thaw cycles of solutions. |
Q1: How should I reconstitute this compound after receiving it as a lyophilized powder? It is prudent to use a solvent that ensures complete solubility and initial stability. A high-purity solvent like DMSO is a common choice for creating a concentrated stock solution (e.g., 10-50 mM). Gently vortex or sonicate the mixture to ensure it is fully dissolved before dilution for experiments.
Q2: What is the expected shelf-life of a this compound solution? Without specific stability data, you should treat working solutions as having a limited shelf life. It is highly recommended to:
Q3: How can I tell if my this compound sample has degraded? Signs of potential degradation include:
Since this compound-specific data is lacking, you will need to establish an in-house stability profile. The workflow below outlines the key steps for this process.
The experimental protocol for this workflow is as follows:
Given the lack of direct data, your support center can be highly effective by focusing on a cautionary and methodical approach.
Q: What are the common solubility problems associated with Collinomycin and related compounds? A: Compounds in the rubromycin family, which includes collinone (a compound closely related to this compound), are notoriously difficult to dissolve. They are typically isolated as amorphous red powders and are often slightly soluble or even insoluble in common organic solvents such as chloroform, methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) [1]. This poor solubility directly hinders purification, spectroscopic analysis, and biological activity testing [1].
Q: What are the proven methods to improve solubility for experimentation? A: The primary method to overcome this challenge is chemical derivatization. The scientific literature specifically indicates that acetylation or methylation of the parent compound has been successfully used as a solution for increasing solubility [1]. These reactions modify the polar hydroxyl groups on the polycyclic structure, reducing the compound's overall polarity and improving its solubility in organic solvents.
Here is a generalized protocol for the acetylation of compounds like this compound, based on standard practices for polycyclic polyphenols.
The table below summarizes the typical behavior of native this compound-type compounds in various solvents to guide your initial experiments [1].
| Solvent | Expected Solubility (Native Compound) | Recommended Use |
|---|---|---|
| Chloroform | Slightly soluble to insoluble | Limited use for native compound |
| Methanol | Slightly soluble to insoluble | Limited use for native compound |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble to insoluble | May require extensive sonication |
| Tetrahydrofuran (THF) | Slightly soluble to insoluble | Limited use for native compound |
| Pyridine | Soluble (with effort) | Primary solvent for derivatization reactions |
| Acetylated Derivative | Good solubility | Post-derivatization analysis and assays |
The following diagram outlines a systematic workflow to diagnose and resolve this compound solubility problems in the lab.
Q1: What are the most effective strategies to significantly increase my Collinomycin titers? A multi-faceted approach targeting medium composition, process parameters, and strain stimulation is most effective. The table below summarizes key parameters to optimize.
Table 1: Key Parameters for this compound Yield Improvement
| Parameter Category | Specific Factor | Optimization Goal / Example | Observed Effect in Similar Systems |
|---|---|---|---|
| Medium Optimization | Carbon & Nitrogen Sources | Optimize ratios of glucose and complex sources (e.g., corn steep liquor) [1] | 28.3% increase in Lincomycin A; 82.2% reduction in by-product [1] |
| Osmotic Stress | Moderate stress can enhance secondary metabolism [1] | Increased production of oligomycin (200%) and avermectin (37%) [1] | |
| Process Strategy | Co-culture | Co-culture with Mycolic Acid-Containing Bacteria (MACB) [2] | Induced new metabolites in 12-14 out of 44 tested Streptomyces strains [2] |
| Strain Engineering | Gene Overexpression | Overexpression of key methyltransferase genes (e.g., lmbW) [1] | Reduced by-product (Lincomycin B) content to 4.41% [1] |
Q2: My yielder produces high levels of a closely related by-product. How can I reduce its formation? This is a common issue in polyketide biosynthesis. The most successful strategies involve:
Q3: My production strain has many silent gene clusters. How can I activate them to potentially enhance this compound production? Co-culture is a powerful technique to awaken silent biosynthetic gene clusters. The workflow below outlines an effective protocol based on recent research.
Detailed Protocol for Co-culture & Metabolite Analysis [2]:
Q4: How can I systematically optimize my fermentation medium? A statistical, rather than one-factor-at-a-time, approach is crucial for robust results. The Response Surface Methodology (RSM) is highly effective. The following diagram illustrates the logical sequence of this multi-step process.
Steps for Statistical Optimization [1]:
Collinomycin is an aromatic polyketide antibiotic complex produced by actinomycetes. Its key structural characteristic is a complex, biosynthetically challenging bisbenzannulated [5,6]-spiroketal system, which connects a highly oxygenated naphthazarin unit to an isocoumarin unit, forming a polycyclic polyphenol structure [1].
This compound is historically recognized as part of the rubromycin family. Research indicates that this compound was later identified as α-rubromycin [2]. The rubromycins are a family of compounds primarily differentiated by their oxidation states at specific carbon atoms (C-3′, C-3, C-4) and the functional groups at C-7 [2]. The table below compares key features:
| Compound | Reported Molecular Formula | Mass (Da) | Key Distinguishing Features |
|---|---|---|---|
| This compound (α-Rubromycin) | Information missing | 536.1 (approx.) [2] | Different oxidation states compared to β-rubromycin [2] |
| β-Rubromycin | Information missing | 536.4 [2] | Contains the bisbenzannulated [5,6]-spiroketal system; three methoxy groups [2] |
| γ-Rubromycin | Information missing | 522.4 [2] | Lower molecular weight than α- and β-rubromycin [2] |
A critical step in analysis is confirming the specific rubromycin type, which requires careful application of spectroscopic methods due to their structural similarities.
The rubromycin family, including this compound, shows promising pharmacological activities. The following table summarizes the biological activity data for different rubromycins:
| Compound | Assay/Model | Biological Activity | Reported Potency (IC₅₀) |
|---|---|---|---|
| β-Rubromycin | Phytophthora infestans cyst germination inhibition [2] | Inhibits cyst germination | 19.8 μg/L [2] |
| γ-Rubromycin | Phytophthora infestans cyst germination inhibition [2] | Inhibits cyst germination | 58.5 μg/L [2] |
| Rubromycins (General) | Various | Antimicrobial, Anticancer, Enzyme Inhibition [1] | Information missing |
Here is a generalized workflow for the isolation, purification, and identification of compounds like this compound from microbial culture, based on the methodology used for β-rubromycin [2].
Step 1: Culture and Crude Extraction
Step 2: Purification
Step 3: Structural Elucidation
The primary difficulty lies in its structural complexity and similarity to other rubromycins. The bisbenzannulated [5,6]-spiroketal system is biosynthetically elusive, and distinguishing between α-, β-, and γ-rubromycin requires high-purity samples and precise spectroscopic data (particularly NMR) to assess subtle differences in oxidation states and methoxy group substitutions [1] [2].
It is highly probable that you have isolated a novel derivative or analog within the rubromycin family. The rubromycins are known to be a "structurally diverse and complex" family [1]. You should focus on:
The bisbenzannulated [5,6]-spiroketal system is not only structurally unusual but is also considered crucial for the marked bioactivities of these compounds, including enzyme inhibition. This core structure is a key pharmacophore and a major synthetic challenge, drawing significant interest from chemists [1].
The search results I obtained are primarily focused on the basic science and biological activity of these compounds. For more detailed troubleshooting on specific analytical techniques like HPLC or NMR, you may need to consult specialized analytical chemistry resources or practical methodologies not covered in the current literature.
Q1: What are the common sources and basic properties of rubromycins?
Rubromycins, including Collinomycin (also known as α-rubromycin), are primarily isolated from Streptomyces species, such as S. collinus and other marine Streptomyces strains [1] [2] [3]. They are known for their distinctive red color and complex polycyclic structures [1] [2].
A key challenge in working with these compounds is their limited solubility in common organic solvents like chloroform, methanol, DMSO, and THF, which can hinder isolation, purification, and data collection [1].
Q2: How can I improve the solubility of rubromycins during isolation?
If poor solubility is affecting your yield or analysis, consider chemical derivation. The literature suggests acetylation or methylation as effective methods to increase solubility for easier purification and characterization [1].
Q3: What is a reliable method to isolate and identify β-rubromycin from a microbial culture?
The following protocol, adapted from a 2020 study, successfully isolated β-rubromycin from Streptomyces sp. no. 750 and confirmed its structure [2].
The table below summarizes the known biological activities of various rubromycins to help you benchmark your experimental results.
| Compound Name | Molecular Weight | Notable Biological Activities | Reported Efficacy (e.g., MIC, IC₅₀) |
|---|
| β-Rubromycin | 536.45 [1] | - Inhibits cyst germination in Phytophthora infestans [2]
To help visualize the experimental process and the relationships within this compound family, I've created the following diagrams using Graphviz.
Diagram 1: Rubromycin Experimental Isolation & Identification Workflow
This diagram outlines the key steps in the isolation and identification process.
Diagram 2: Structural Relationship in the Rubromycin Family
This diagram shows the core structural feature shared by rubromycin-type compounds, which is key to their identification.
This section addresses common challenges in isolating and identifying rubromycin-type compounds.
FAQ 1: What are the rubromycins and what makes them challenging to work with? The rubromycins are a group of structurally complex aromatic polyketides, primarily isolated from Streptomyces species. They are known for their unique bisbenzannulated [5,6]-spiroketal system and exhibit promising antimicrobial, anticancer, and enzyme inhibition activities [1]. A major challenge is their poor solubility in common organic solvents like chloroform, methanol, DMSO, and tetrahydrofuran, which complicates their isolation, purification, and spectroscopic analysis [1].
FAQ 2: How can I improve the solubility of rubromycins for analysis? A established method to overcome solubility issues is chemical derivation.
FAQ 3: What are the key spectroscopic features to identify different rubromycins? The table below summarizes key data for several rubromycins to aid in identification.
| Compound Name | Molecular Formula | Molecular Weight | Notable Spectral & Biological Features [1] |
|---|---|---|---|
| α-Rubromycin (Collinomycin) | C₂₇H₂₀O₁₂ | 536.45 | Original compound named this compound; exhibits antimicrobial, anticancer, and enzyme inhibition activity. |
| β-Rubromycin | C₂₇H₂₀O₁₂ | 536.45 | Distinguished from α-rubromycin by oxidation states; potent inhibitor of Phytophthora infestans cyst germination (IC₅₀ = 19.8 μg/L) [2]. |
| γ-Rubromycin | C₂₆H₁₈O₁₂ | 522.42 | Also inhibits cyst germination, though less potent (IC₅₀ = 58.5 μg/L) than β-rubromycin [2]. |
| β-Rubromycin Acid | C₂₆H₁₈O₁₂ | 522.42 | Features a carboxylic acid group at C-7 instead of a methyl ester. |
This is a generalized protocol compiled from recent studies [1] [2].
The following diagram illustrates the core isolation and identification workflow.
Many biosynthetic gene clusters are "silent" under standard lab conditions. Co-culture is an effective strategy to activate them [3].
The diagram below outlines the co-culture activation strategy.
Problem: No rubromycin production detected in my strain.
Problem: Poor separation or broad peaks during HPLC analysis.
Problem: Obtaining low yields during extraction.
Collinomycin, also known as α-rubromycin, is a complex polyketide antibiotic produced by the actinomycete Streptomyces collinus [1] [2]. It belongs to the rubromycin family of natural products, which are characterized by a unique bisbenzannulated [5,6]-spiroketal system and a polycyclic aromatic structure [3] [4].
The table below summarizes its fundamental properties:
| Property | Description |
|---|---|
| Producer Organism | Streptomyces collinus [1] [2] |
| Chemical Family | Rubromycin; Pentangular Polyphenol [4] |
| Molecular Formula | C₂₇H₂₀O₁₂ [1] |
| Molecular Weight | 536.4 g/mol [1] |
| CAS Number | 27267-69-2 [1] |
| Structural Features | Unique bisbenzannulated [5,6]-spiroketal core [4] |
| Solubility | Soluble in DMSO [1] |
| Storage | Dry, dark and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) [1] |
While direct degradation studies are not available, the core structure of this compound provides clues about its potential stability issues:
Given the lack of direct data, you would need to establish stability parameters empirically. The following workflow outlines a general approach to characterize this compound's stability and identify its degradation products.
Based on the stability concerns, here are specific methodological considerations for your experiments:
| Compound | Molecular Weight (Da) | Key Structural Features | Documented Biological Activity & Potency |
|---|---|---|---|
| Collinomycin (α-Rubromycin) | 536.1 (as α-rubromycin) [1] | Information limited; red pigment [1] | Detailed quantitative data not available in search results [1]. |
| β-Rubromycin | 536.4 [1] | 5,6-bisbenzannulated spiroketal; three methoxy groups [1] | Inhibits cyst germination in Phytophthora infestans (IC₅₀ = 19.8 μg/L); more potent than γ-rubromycin in this assay [1]. |
| γ-Rubromycin | 522.4 [1] | Different oxidation state compared to α- and β-rubromycin [1] | Inhibits cyst germination in Phytophthora infestans (IC₅₀ = 58.5 μg/L); less potent than β-rubromycin [1]. |
The biological data for β- and γ-rubromycin were obtained through the following experimental protocols:
The following diagram outlines the general workflow used in one of the cited studies to discover and characterize bioactive compounds from microbial sources, which led to the identification of β-rubromycin's activity [1].
Since this compound/rubromycin are secondary metabolites, one highly relevant strategy for their discovery and production is the activation of silent biosynthetic gene clusters in Streptomyces. The flowchart below summarizes an effective protocol for this, as detailed in the search results [2].
Abbreviation: MACB: Mycolic Acid-containing Bacteria [2].
This co-culture approach with MACB was found to be a highly effective method for activating the production of novel secondary metabolites in red soil-derived streptomycetes, successfully inducing changes in metabolite profiles in the majority of tested strains [2].
The tables below summarize experimental findings on how Colistin performs against multidrug-resistant pathogens when combined with other antibiotics.
Table 1: In Vitro Synergy of Colistin Combinations against P. aeruginosa and *A. baumannii*
This data is from a 2025 study that assessed synergistic interactions using checkerboard assays [1].
| Pathogen | Combination Therapy | Synergy Rate | Key Findings |
|---|---|---|---|
| P. aeruginosa (n=23) | Colistin + Doripenem | 30% | |
| Colistin + Doxycycline | 90% | Particularly effective combination | |
| Colistin + Rifampicin | 20% | ||
| A. baumannii (n=26) | Colistin + Doripenem | 30% | |
| Colistin + Doxycycline | 60% | ||
| Colistin + Rifampicin | 30% | ||
| Both Pathogens | Colistin + Doripenem | - | Promising approach; may reduce nephrotoxicity risk [1] |
Table 2: Clinical Outcomes for Colistin vs. Combination Therapy in CRE Infections
A 2024 clinical study compared Colistin monotherapy with Colistin-Fosfomycin combination therapy for Carbapenem-resistant Enterobacteriaceae (CRE) infections. The results below are from a propensity score analysis and found no significant differences in key outcomes [2].
| Therapy | 30-Day Mortality | Mortality at End of Treatment | Clinical Response | Microbiologic Response |
|---|---|---|---|---|
| Colistin Monotherapy (n=67) | Reference | Reference | Reference | Reference |
| Colistin + Fosfomycin (n=153) | aOR: 1.51 (95% CI: 0.60-3.78) | aOR: 1.26 (95% CI: 0.55-2.90) | aOR: 1.48 (95% CI: 0.61-3.59) | aOR: 0.66 (95% CI: 0.18-2.38) |
Abbreviations: aOR, adjusted Odds Ratio; CI, Confidence Interval.
The comparative efficacy data for colistin are generated through standardized experimental methods. Here are the details of two key protocols used in the cited studies.
1. Checkerboard Assay (for Synergy Testing) This method is used to calculate the Fractional Inhibitory Concentration Index (FICI) to determine drug interactions [1].
2. Time-Kill Curve (TKC) Assay This assay provides a dynamic picture of the bactericidal activity of an antibiotic regimen over time [1].
To help visualize the logical flow of a full research study and the bacterial response to colistin, please refer to the following diagrams.
Diagram 1: Experimental workflow for evaluating colistin combination therapies, from initial isolation to data analysis [1].
Diagram 2: Proteomic and phenotypic changes in P. aeruginosa under colistin pressure, illustrating adaptive resistance mechanisms [3]. Abbreviation: DEPs, Differentially Expressed Proteins.
The table below summarizes the fundamental properties of collinomycin as established in the literature:
| Feature | Description |
|---|---|
| Chemical Name | α-Rubromycin (this compound is a synonym) [1] [2]. |
| IUPAC Name | methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate [2]. |
| Molecular Formula | C₂₇H₂₀O₁₂ [2]. |
| Molecular Weight | 536.4 g/mol [2]. |
| Producing Organism | Primarily Streptomyces collinus [2]. |
| Structural Family | Rubromycin family of pentangular polyphenols; characterized by a bisbenzannulated [5,6]-spiroketal core [3]. |
| Reported Bioactivities | Antimicrobial, anticancer, and enzyme inhibition activities [3]. |
Confirmation of this compound's identity and purity relies on a suite of spectroscopic and chromatographic techniques. The following table compares the applications and experimental details of the primary methods used.
| Method | Role in Confirmation | Key Experimental Outputs & Protocols |
|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines carbon skeleton structure, functional groups, and spatial connections. Critical for differentiating between rubromycin subtypes (e.g., α vs. β) [1]. | 1H-NMR & 13C-NMR:
The relationship between these methods and a logical pathway for confirming the identity of this compound in a sample can be visualized in the following workflow. This process is commonly applied when identifying natural products from microbial extracts [4] [1].
When working with the rubromycin family, pay close attention to:
The table below summarizes the known biological activities and potency data for collinomycin and related rubromycin compounds, compiled from recent scientific literature.
| Compound Name | Source Organism(s) | Reported Biological Activities | Quantitative Potency Data (when available) |
|---|---|---|---|
| This compound (α-Rubromycin) | Streptomyces collinus [1] [2] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Specific comparative potency data not located in current search results. |
| β-Rubromycin | S. collinus; Streptomyces sp. A1; Streptomyces sediminicola SCSIO 75703^T^ [1] [3] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Antibacterial: MIC vs. Gram-positive bacteria: 4-16 μg/mL [3]. Anti-oomycete: IC~50~ for cyst germination in Phytophthora infestans: 19.8 μg/L [2]. | | γ-Rubromycin | S. collinus [1] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Anti-oomycete: IC~50~ for cyst germination in Phytophthora infestans: 58.5 μg/L [2]. | | Purpuromycin | Actinoplanes ianthinogenes [1] | Antimicrobial; Anticancer [1] | Specific quantitative data not located in current search results. | | Heliquinomycin | Streptomyces sp. MJ929-SF2 [1] | Antimicrobial; Anticancer; Enzyme inhibition [1] | Specific quantitative data not located in current search results. |
The quantitative data in the table is derived from standardized microbiological and biochemical assays. Here are the detailed methodologies for the key experiments cited.
This protocol details the procedure used to determine the IC~50~ values for β- and γ-rubromycin.
This standard method was used to determine the antibacterial activity of β-rubromycin against Gram-positive bacteria.
While the specific mechanism of this compound is not detailed in the available literature, a chemical genetic study on its structural analog, β-rubromycin, revealed a potential mechanism involving a RIO kinase-like protein in oomycetes [2]. The diagram below illustrates this proposed signaling pathway and the experimental findings.
This diagram synthesizes the findings from a chemical genetic study, which proposed that β-rubromycin exerts its inhibitory effect by dramatically upregulating a specific RIO kinase-like gene (PITG_04584) in Phytophthora infestans [2]. Subsequent gene silencing experiments confirmed that this kinase is functionally involved in key developmental stages, including zoosporogenesis, cyst germination, and appressorium formation [2]. This suggests that the potent anti-oomycete activity of β-rubromycin is linked to the disruption of this signaling pathway.
| Compound Name | Class / Type | Key Mechanism of Action | Spectrum of Activity (Based on In Vitro Studies) | Key Experimental Findings & Potency (MIC) | Resistance Profile |
|---|---|---|---|---|---|
| 9-Phenylfascaplysin [1] | Marine alkaloid derivative | Potent FtsZ inhibitor; disrupts bacterial cell division [1] | Gram-positive bacteria (including MRSA) [1] | More effective than vancomycin in a mouse sepsis model (7 out of 9 times) [1] | High selectivity suggests action on a specific therapeutic target [1] |
| Pre-methylenomycin C lactone [2] | Biosynthetic intermediate (lactone) | Novel; distinct from its parent compound, Methylenomycin A [2] | Gram-positive bacteria (MRSA, VRE) [2] | >100x more active than Methylenomycin A against some Gram-positive bacteria [2] | No resistance detected in Enterococcus under conditions that induced vancomycin resistance [2] |
| Paenimicin [3] | Depsi-lipopeptide (11-mer) | Dual binding: targets Lipid A in Gram-negative and teichoic acids in Gram-positive bacteria [3] | Broad-spectrum vs. MDR Gram-negative and Gram-positive pathogens [3] | Potent activity against MDR ESKAPE pathogens; MIC range: 2-8 μg/mL for optimized variant (BNP37C2) [3] | No detectable resistance; effective against colistin-resistant strains [3] |
For the compounds listed above, here are the methodologies used to generate the key data, which you can use to assess the experimental evidence.
For 9-Phenylfascaplysin [1]
For Pre-methylenomycin C lactone [2]
For Paenimicin [3]
To help visualize the modern discovery process and distinct mechanisms described in the research, I've created the following diagrams.
This diagram illustrates the modern, genomics-driven pipeline for antibiotic discovery, exemplified by the finding of Paenimicin, and its unique dual-binding mechanism [3].
This diagram contrasts the different mechanisms of action of the highlighted compounds, showing how they bypass traditional targets to combat resistance [1] [3].
The compounds highlighted here are notable for their innovative origins and mechanisms, which are crucial in the fight against multi-drug resistant bacteria.
In drug discovery, machine learning models predict the bioactivity of novel compounds. Standard validation methods can overestimate performance for real-world use. The table below compares two core validation approaches [1].
| Feature | Conventional Random Split CV | k-Fold n-Step Forward CV (SFCV) |
|---|---|---|
| Core Principle | Randomly splits dataset into training and test sets. | Splits data sequentially based on time or a molecular property (e.g., logP). |
| Real-World Simulation | Poor; test compounds are often similar to training compounds. | Excellent; mimics the real-world task of predicting truly novel, more drug-like compounds. |
| Applicability Domain | Limited, as the chemical space of the test set is well-represented in training. | Broad, as the model is tested on data that is "future" or "outside" the training space. |
| Primary Use Case | General model benchmarking where data is independent and identically distributed. | Prospective validation in drug discovery, where the goal is to predict out-of-distribution compounds. |
Beyond the validation method, the study highlights two crucial metrics for assessing model performance in a drug discovery context [1]:
The following workflow and diagram detail the implementation of SFCV as described in the study [1].
Step-by-Step Methodology:
k equal, sequential bins.
SFCV mimics the iterative optimization of compounds to become more drug-like (lower logP).
While the search results do not contain a direct case study on this compound, the methodology is highly relevant: